Chemical properties of N-(3-chloropropyl)-4-nitrobenzenesulfonamide
Chemical properties of N-(3-chloropropyl)-4-nitrobenzenesulfonamide
An In-Depth Technical Guide to the Synthesis, Characterization, and Chemical Properties of N-(3-chloropropyl)-4-nitrobenzenesulfonamide
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Abstract
N-(3-chloropropyl)-4-nitrobenzenesulfonamide is a bifunctional molecule featuring a reactive alkyl chloride and a readily cleavable N-nosyl group. While not extensively documented in mainstream literature, its structure presents significant potential as a versatile intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization. We will delve into its core chemical properties by examining the distinct reactivity of its functional groups, offering field-proven insights into its application as a strategic building block. The protocols and predictive data herein serve as a self-validating system for researchers aiming to leverage this compound in the development of novel molecular entities.
Introduction: A Strategic Bifunctional Intermediate
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide range of therapeutic agents.[1] This guide focuses on a specific, highly functionalized derivative, N-(3-chloropropyl)-4-nitrobenzenesulfonamide, which combines two powerful features in a single, compact structure: the 4-nitrobenzenesulfonyl ("nosyl" or "Ns") protecting group and a terminal alkyl chloride.
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The Nosyl (Ns) Group: The nosyl group is an excellent protecting group for primary amines. The strong electron-withdrawing nature of the para-nitro group significantly increases the acidity of the sulfonamide N-H proton, facilitating both its initial formation and, crucially, its subsequent cleavage under mild, nucleophilic conditions (e.g., thiols). This reactivity profile makes it a strategic choice over more robust protecting groups like the tosyl (Ts) group.
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The 3-Chloropropyl Chain: This component serves as a reactive electrophilic handle. The terminal chlorine atom is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making the molecule an ideal building block for constructing more complex structures.
The combination of these two functionalities in N-(3-chloropropyl)-4-nitrobenzenesulfonamide creates a powerful synthetic intermediate, enabling sequential and orthogonal chemical modifications.
Physicochemical & Predicted Properties
A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The following table summarizes the calculated and predicted properties for N-(3-chloropropyl)-4-nitrobenzenesulfonamide.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₁₁ClN₂O₄S | Calculated |
| Molecular Weight | 278.71 g/mol | Calculated |
| Appearance | Predicted: White to pale yellow solid | Analogy to similar compounds[2] |
| Predicted LogP | ~1.5 - 2.5 | Estimation based on similar structures[3] |
| Topological Polar Surface Area (TPSA) | 101.34 Ų | Analogy to similar structures[4] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated[4] |
| Rotatable Bonds | 5 | Calculated |
Proposed Synthesis & Purification
The synthesis of N-(3-chloropropyl)-4-nitrobenzenesulfonamide is most logically achieved via a standard nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and 3-chloro-1-propanamine. The causality behind this choice is the high reactivity of the sulfonyl chloride towards the primary amine, a foundational reaction in medicinal chemistry.[5]
Detailed Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 3-chloro-1-propanamine hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (TEA, 2.2 eq) dropwise. Stir for 15 minutes to liberate the free amine.
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Sulfonylation: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in DCM. Add this solution dropwise to the cold amine mixture over 30 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The product should appear as a new, higher Rf spot compared to the polar starting amine.
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Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess amine and TEA-HCl salt), saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride), and brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Proposed Purification Workflow: Recrystallization
The crude solid can be effectively purified by recrystallization. A solvent system such as ethanol/water or ethyl acetate/hexanes is a logical starting point. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals, which can then be isolated by filtration.[6]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Core Chemical Reactivity
The utility of N-(3-chloropropyl)-4-nitrobenzenesulfonamide stems from its two distinct reactive sites, which can be addressed selectively.
Reactivity at the Alkyl Chloride Terminus
The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions. This site allows for the introduction of various nucleophiles, creating a diverse library of derivatives.
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Causality: The carbon-chlorine bond is polarized, making the carbon atom electron-deficient and susceptible to attack by electron-rich species.
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Example Application (Azide Formation): Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF would readily produce N-(3-azidopropyl)-4-nitrobenzenesulfonamide. This azide can then be used in "click" chemistry or reduced to a primary amine.
Reactivity of the Nosyl Group: Deprotection
The Ns-group is prized for its lability under specific, mild conditions, which often leave other functional groups intact.
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Mechanism: The deprotection is typically achieved using a nucleophilic thiol (e.g., thiophenol, mercaptoacetic acid) and a base like K₂CO₃. The thiol attacks the electron-deficient aromatic ring, initiating a sequence that ultimately cleaves the sulfur-nitrogen bond and liberates the free amine.
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Trustworthiness: This protocol is a self-validating system. The reaction is clean, and the byproducts are typically easy to remove, ensuring a high purity of the desired primary amine.
Diagram of Dual Reactivity
Caption: The two primary reaction pathways available for selective functionalization.
Framework for Spectroscopic Characterization
For any newly synthesized compound, unambiguous characterization is paramount.[7] The following data are predicted based on foundational spectroscopic principles and analysis of analogous structures.[8][9]
¹H and ¹³C NMR Spectroscopy
NMR provides the most definitive structural information. The predicted spectra are for a solution in CDCl₃.
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.4 - 8.2 | d | 2H | Aromatic (ortho to NO₂) | Deshielded by adjacent electron-withdrawing NO₂ group. |
| ~ 8.1 - 7.9 | d | 2H | Aromatic (ortho to SO₂) | Deshielded by SO₂ group. |
| ~ 5.5 - 5.0 | t (broad) | 1H | N-H | Exchangeable proton, position and shape are concentration-dependent. |
| ~ 3.60 | t | 2H | -CH₂-Cl | Deshielded by the adjacent electronegative chlorine atom. |
| ~ 3.25 | q | 2H | N-CH₂- | Deshielded by the sulfonamide nitrogen. |
| ~ 2.05 | quintet | 2H | -CH₂-CH₂-CH₂- | Central methylene group, split by four adjacent protons. |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 150.0 | C -NO₂ (aromatic) |
| ~ 145.0 | C -SO₂ (aromatic) |
| ~ 129.0 | Aromatic CH |
| ~ 124.5 | Aromatic CH |
| ~ 43.0 | N-C H₂- |
| ~ 41.0 | C H₂-Cl |
| ~ 32.0 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~ 3300 | N-H | Stretching |
| ~ 1530, 1350 | NO₂ | Asymmetric & Symmetric Stretching |
| ~ 1340, 1160 | SO₂ | Asymmetric & Symmetric Stretching |
| ~ 750 - 650 | C-Cl | Stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
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Molecular Ion (M⁺): Expected at m/z 278 (for ³⁵Cl) and 280 (for ³⁷Cl) in an approximate 3:1 ratio.
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Key Fragments: Predicted fragments include loss of the chloropropyl group, cleavage at the S-N bond, and loss of the nitro group.[10]
Applications in Research & Drug Development
The true value of this molecule lies in its role as a versatile synthetic intermediate.
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Scaffold Elaboration: It can be used to link a pharmacophore (introduced via the alkyl chloride) to a solubilizing group or another binding element after deprotection of the amine.
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Combinatorial Chemistry: The dual reactivity is ideal for building combinatorial libraries. One can generate a series of derivatives by reacting the alkyl chloride with various nucleophiles and then, in a second step, deprotect and react the resulting amine.
-
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Probing Structure-Activity Relationships (SAR): The 3-carbon linker provides a flexible spacer, which is often beneficial in drug design to position functional groups optimally within a protein binding pocket.[11]
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Safety, Handling, and Storage
As a Senior Application Scientist, safety is the primary consideration. While specific toxicology data for this compound is unavailable, a conservative approach based on its functional groups is mandatory.
-
Hazards: Nitroaromatic compounds can be toxic, and sulfonamides may cause allergic reactions.[12] The compound should be treated as harmful if swallowed, inhaled, or in contact with skin, and as a potential skin and eye irritant.[13]
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Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
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